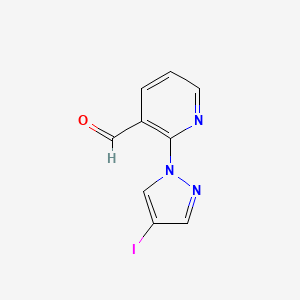![molecular formula C12H19NO B13302494 2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)
2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,5-dimethylbenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the epoxide or halohydrin, leading to the formation of the desired amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: SOCl2, pyridine as solvent, room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding chloride.
Aplicaciones Científicas De Investigación
2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylpropan-1-ol: A structurally similar compound with a simpler structure, often used as a buffer and in the synthesis of other chemicals.
2-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-9-4-5-10(2)12(6-9)7-13-11(3)8-14/h4-6,11,13-14H,7-8H2,1-3H3 |
Clave InChI |
DBDLSGIDSLPGKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CNC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


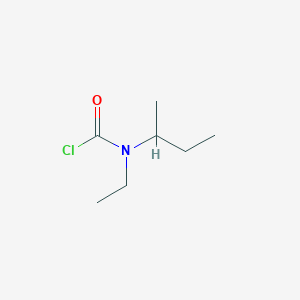
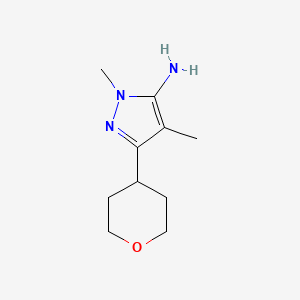
![2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13302427.png)
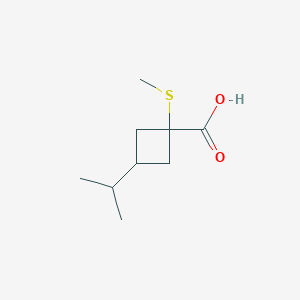
![[(2-Iodocyclopentyl)oxy]cyclohexane](/img/structure/B13302448.png)
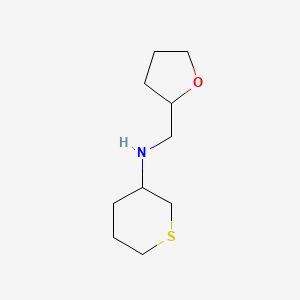
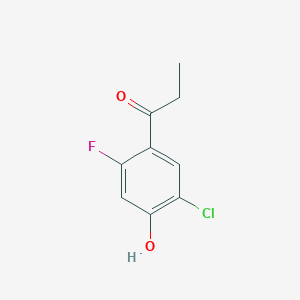
![3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol](/img/structure/B13302472.png)
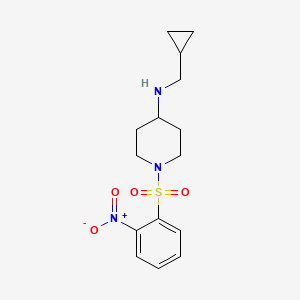

![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)

